molecular formula C7H4BrIO2 B1288681 2-Bromo-3-iodobenzoic acid CAS No. 855198-37-7

2-Bromo-3-iodobenzoic acid

Cat. No.: B1288681
CAS No.: 855198-37-7
M. Wt: 326.91 g/mol
InChI Key: SLQSFNIMAOUADF-UHFFFAOYSA-N
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Description

2-Bromo-3-iodobenzoic acid: is an organic compound with the molecular formula C7H4BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodobenzoic acid typically involves the bromination and iodination of benzoic acid derivatives. One common method is the sequential halogenation of benzoic acid. For instance, 2-bromobenzoic acid can be iodinated using iodine and an oxidizing agent such as Oxone® in an aqueous solution under mild conditions . The reaction is carried out at room temperature to avoid the formation of hazardous by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of benzoic acid derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like Oxone® or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce iodosobenzoic acid derivatives .

Scientific Research Applications

2-Bromo-3-iodobenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Catalysis: The compound serves as a precursor for catalysts used in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzoic acid: Similar structure but lacks the iodine substituent.

    3-Iodobenzoic acid: Similar structure but lacks the bromine substituent.

    2-Iodobenzoic acid: Similar structure but lacks the bromine substituent.

Uniqueness

2-Bromo-3-iodobenzoic acid is unique due to the presence of both bromine and iodine substituents on the benzene ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .

Properties

IUPAC Name

2-bromo-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQSFNIMAOUADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612928
Record name 2-Bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855198-37-7
Record name 2-Bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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